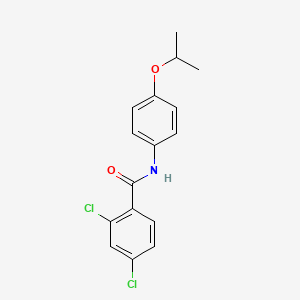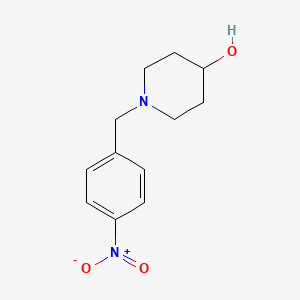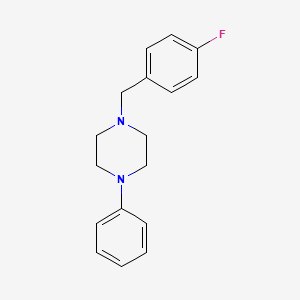![molecular formula C14H16F3N5O B5637838 N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5637838.png)
N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-2-(1H-pyrazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-2-(1H-pyrazol-1-yl)butanamide is a chemical compound that includes functionalities of both pyrimidine and pyrazole rings. These moieties are common in various bioactive molecules and pharmaceuticals, indicating potential importance in scientific research and application. While direct studies on this specific compound are scarce, related compounds provide insights into their synthesis, structure, and properties.
Synthesis Analysis:
Synthesis of related pyrimidine-pyrazole compounds often involves cyclocondensation reactions, microwave-assisted synthesis, and other modern organic synthesis techniques. For instance, compounds similar to our compound of interest have been synthesized via cyclocondensation under microwave irradiation, starting from pyrimidine derivatives (Deohate & Palaspagar, 2020). These methods highlight the versatility and efficiency of modern synthetic approaches in creating complex heterocyclic structures.
Molecular Structure Analysis:
Molecular structure determination typically involves spectroscopic methods such as IR, NMR, and mass spectrometry. For compounds within this class, structural elucidation confirms the presence of both pyrazole and pyrimidine rings and their substitution patterns, which are critical for biological activity and chemical reactivity (Farag et al., 2009).
Chemical Reactions and Properties:
The chemical behavior of pyrimidine-pyrazole compounds can include interactions with various reagents leading to the formation of new derivatives. For example, reactions with hydrazine or active methylene compounds can yield new heterocyclic compounds, expanding the chemical diversity and potential applications of these substances (Hussein et al., 2008).
Physical Properties Analysis:
Physical properties such as melting points, solubility, and crystal structure relate closely to the compound’s molecular structure. While specific data for N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-2-(1H-pyrazol-1-yl)butanamide might not be available, analogous compounds show varied physical characteristics based on their molecular arrangement and functional groups (Trilleras et al., 2008).
Chemical Properties Analysis:
Chemical properties such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and acidity or basicity of the functional groups are crucial for understanding the chemical behavior of these compounds. Studies on similar molecules provide insights into how structural features influence chemical properties, which can inform the synthesis and application of new derivatives (Abunada et al., 2008).
Propriétés
IUPAC Name |
N-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-2-pyrazol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O/c1-3-10(22-6-4-5-19-22)13(23)18-8-12-20-9(2)7-11(21-12)14(15,16)17/h4-7,10H,3,8H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJADWBWSFOEBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=NC(=CC(=N1)C(F)(F)F)C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-2-(1H-pyrazol-1-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,5-dihydro-1H-pyrrol-2-yl}methanol](/img/structure/B5637755.png)
![2-(3-methoxyphenyl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637762.png)


![8-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5637781.png)
![5-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-oxo-1-phenyl-1-pentanone](/img/structure/B5637786.png)



![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5637796.png)

![5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5637830.png)

![rel-(1R,5R)-6-(cyclopropylmethyl)-3-({1-[2-(1-piperazinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5637843.png)